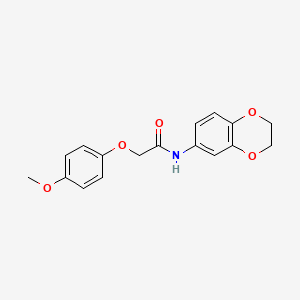

![molecular formula C23H21NO2 B5671646 5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5671646.png)

5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

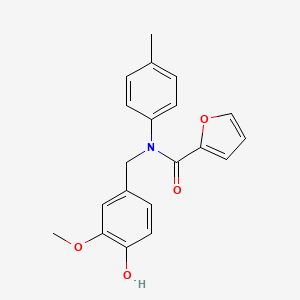

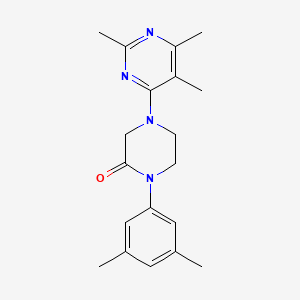

The synthesis of dibenzo[b,f]azepine derivatives often involves intricate steps to incorporate the desired functional groups onto the tricyclic framework. For example, a practical method towards novel antifungals demonstrated the four-step synthesis of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, starting from commercially available intermediates, showcasing the complexity and creativity required in synthesizing these compounds (Yang et al., 2017). Furthermore, a palladium-catalyzed cascade reaction has been developed to afford 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines, highlighting the diverse synthetic strategies employed to access this class of compounds (Yao et al., 2019).

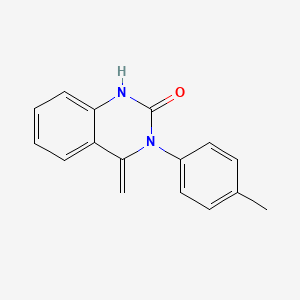

Molecular Structure Analysis

The structural analysis of dibenzo[b,f]azepine derivatives reveals their conformational preferences and supramolecular assemblies, which are pivotal for their biological activities. For instance, five closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines were studied for their molecular structures and differing supramolecular assemblies despite similar molecular conformations (Acosta et al., 2015).

Chemical Reactions and Properties

Dibenzo[b,f]azepine derivatives undergo various chemical reactions, reflecting their reactivity and functional group compatibility. The synthetic versatility is evidenced by reactions involving carbopalladation of nitrile and subsequent intramolecular cyclization (Yao et al., 2019). Additionally, reactions of azines have been explored for the preparation of pyrazolo-fused heterocyclic compounds, demonstrating the compound's utility in synthesizing diverse chemical structures (Schweizer et al., 1993).

Physical Properties Analysis

The physical properties of dibenzo[b,f]azepine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in drug design and materials science. The crystal structure and spectral studies of 5-methyl-5H-dibenzo[b,f]azepine highlight the importance of these analyses in understanding the compound's behavior and potential uses (Shankar et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, define the utility of dibenzo[b,f]azepine derivatives in chemical synthesis and therapeutic applications. The exploration of their reactivity patterns, such as in the synthesis of functionalized dihydroquinolines and quinolines, underscores their chemical versatility (Jalal et al., 2014).

Propiedades

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-20-14-10-17(11-15-20)16-23(25)24-21-8-4-2-6-18(21)12-13-19-7-3-5-9-22(19)24/h2-11,14-15H,12-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNKHXMZFKCUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)

![rel-(3aR,6aR)-N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5671576.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5671634.png)

![8-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5671640.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671641.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5671653.png)

![N'-{(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5671668.png)